N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide typically involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide as a solvent, yielding high amounts of the desired product under relatively mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Scientific Research Applications
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes involved in cell division and proliferation, thereby preventing tumor growth .
Comparison with Similar Compounds
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)methanesulfonamide: Known for its antimicrobial properties.
N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl)formohydrazido acetamide: Exhibits significant anti-tubercular activity.
N’-(1,3-benzothiazol-2-yl)-substituted benzamides: These compounds have shown promising antibacterial activity against various strains of bacteria.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19N3OS2 |
---|---|
Molecular Weight |
417.6g/mol |
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H19N3OS2/c1-14-8-3-4-9-16(14)21(27)26-23(28)25-18-12-7-10-17(15(18)2)22-24-19-11-5-6-13-20(19)29-22/h3-13H,1-2H3,(H2,25,26,27,28) |
InChI Key |
UCTKUYNGBLMURC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.